![molecular formula C20H18O3 B12185097 8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B12185097.png)
8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
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Overview
Description
8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a complex organic compound with a unique structure that combines elements of pyrano and chromenone systems
Preparation Methods
The synthesis of 8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired pyrano[3,2-g]chromenone structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of new derivatives
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one include:
8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: Shares a similar core structure but differs in the position and type of substituents.
3-(2,4-Dihydroxyphenyl)-5-methoxy-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano chromen-2-one: Contains additional functional groups that may alter its chemical and biological properties
Biological Activity
8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a pyranocoumarin derivative that has garnered attention for its diverse biological activities. This compound is structurally related to various natural products and synthetic derivatives known for their pharmacological properties. This article reviews the biological activities associated with this compound, including anticancer, antibacterial, and neuroprotective effects.
- Chemical Name : this compound
- Molecular Formula : C20H18O4
- Molecular Weight : 334.36 g/mol
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins. The compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
HT-29 (Colon) | 20 | Inhibition of cell cycle progression |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several pathogenic bacteria. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antibacterial Activity Data
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Neuroprotective effects have also been reported for this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. Mechanistically, it may involve the upregulation of antioxidant enzymes and inhibition of apoptotic pathways.
Table 3: Neuroprotective Activity Data
Model | Effect Observed |
---|---|
SH-SY5Y Cells | Reduced oxidative stress markers |
Animal Model (Rats) | Improved cognitive function |
Case Studies
- Case Study on Anticancer Activity : A study conducted by Lee et al. (2006) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers.
- Case Study on Antibacterial Activity : In a study by Kang & Kim (2007), the antibacterial efficacy of the compound was tested against various bacterial strains. The findings suggested that the compound could serve as a potential lead for developing new antibacterial agents.
- Case Study on Neuroprotection : Research by Mahat et al. (2013) demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The study provided evidence supporting its potential use in neurodegenerative diseases.
Properties
Molecular Formula |
C20H18O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C20H18O3/c1-20(2)9-8-14-10-16-15(13-6-4-3-5-7-13)11-19(21)22-18(16)12-17(14)23-20/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
NRLFLYIHMXGJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC(=O)C=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
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